molecular formula C12H9NO B8673233 2-Naphthylmethylisocyanate

2-Naphthylmethylisocyanate

Cat. No. B8673233
M. Wt: 183.21 g/mol
InChI Key: CITIVFHZQRITJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthylmethylisocyanate is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthylmethylisocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthylmethylisocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Naphthylmethylisocyanate

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-(isocyanatomethyl)naphthalene

InChI

InChI=1S/C12H9NO/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2

InChI Key

CITIVFHZQRITJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A drop of dimethylformamide and oxalyl chloride (1 ml) were added to a solution of 2-naphthylacetic acid (840 mg, 4.5 mmol) in methylene chloride (15 ml) at room temperature. This mixture was stirred at room temperature for 30 minutes. The solvent was removed and the residue was dissolved in acetone (15 ml) and cooled to 0° C. A solution of sodium azide (700 mg, 11 mmol) in water (10 ml) was added. The reaction mixture was stirred for 30 minutes at 5° C. and was then poured into a mixture of ice water (30 ml), ether (40 ml), and hexane (40 ml). The organic phase was separated, washed with brine, dried and concentrated to 5 ml. Chloroform (5 ml) was added to the residue. The resultant solution was added to chloroform (10 ml) at 80° C. dropwise. The mixture was heated at reflux for 1 hour. The solvent was evaporated to give 680 mg of crude product. Purification by chromatography (silica, methylene chloride) gave 342 mg of the desired product as a white solid. IR (neat) 2355 cm−1, 2336 cm−1, 2267 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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